molecular formula C11H17N3 B13079368 2-Methyl-5-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

2-Methyl-5-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13079368
M. Wt: 191.27 g/mol
InChI Key: XRLYRIRBBXCFPV-UHFFFAOYSA-N
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Description

2-Methyl-5-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a synthetic imidazopyrimidine derivative of high interest in medicinal chemistry and drug discovery research. This compound features a fused bicyclic structure incorporating an imidazo[1,2-a]pyrimidine core, a 2-methyl substituent, and a distinctive 1-methylcyclopropyl group at the 5-position . The molecular formula is C12H19N3, corresponding to a molecular weight of 205.30 g/mol . The presence of the methylcyclopropyl moiety is a significant structural feature, as cyclopropyl groups are known to influence a molecule's metabolic stability, lipophilicity, and conformational properties, making them valuable in the design of bioactive molecules . The compound's specific structural attributes suggest potential for application as a key intermediate or scaffold in the development of protease inhibitors, kinase inhibitors, and other therapeutic agents targeting the central nervous system . It is primarily utilized in pharmaceutical R&D for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage its unique heterocyclic architecture to explore novel chemical space and develop new chemical entities.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

2-methyl-5-(1-methylcyclopropyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C11H17N3/c1-8-7-14-9(11(2)4-5-11)3-6-12-10(14)13-8/h7,9H,3-6H2,1-2H3,(H,12,13)

InChI Key

XRLYRIRBBXCFPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(CCNC2=N1)C3(CC3)C

Origin of Product

United States

Preparation Methods

Cyclization via Condensation of Aminopyrimidine and Cyclopropyl Ketone

The most commonly reported method involves a cyclization reaction between 2-amino-4-methylpyrimidine and 1-methylcyclopropyl ketone under catalytic conditions to form the imidazo[1,2-a]pyrimidine ring system. This approach is supported by recent synthetic descriptions and is summarized as follows:

Step Reactants Conditions Outcome
1 2-Amino-4-methylpyrimidine Dissolved in ethanol or acetonitrile Formation of imine intermediate
2 1-Methylcyclopropyl ketone Heating with acid/base catalyst (e.g., acetic acid) Cyclization to fused heterocycle
3 Reaction mixture Reflux or elevated temperature Isolation of 5-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

This method exploits the nucleophilicity of the amino group on the pyrimidine ring and the electrophilicity of the ketone carbonyl, followed by intramolecular cyclization to close the imidazole ring fused to the pyrimidine.

Alternative Multi-Step Routes

Some synthetic routes may involve:

  • Initial synthesis of a substituted imidazole or pyrimidine intermediate.
  • Subsequent functional group transformations to introduce the cyclopropyl moiety.
  • Final cyclization steps to form the fused bicyclic system.

However, these routes are less common due to increased complexity and lower overall yields.

Detailed Reaction Conditions and Catalysts

  • Solvents: Ethanol and acetonitrile are preferred due to their polarity and ability to dissolve both reactants.
  • Catalysts: Mild acid catalysts such as acetic acid or Lewis acids can facilitate imine formation and cyclization.
  • Temperature: Reflux conditions (typically 70–90 °C) are employed to drive the cyclization to completion.
  • Reaction Time: Several hours (4–12 h) depending on scale and catalyst efficiency.

Research Findings on Yield and Purity

  • Reported yields for the cyclization step typically range from 60% to 85% , depending on reaction scale and purification methods.
  • Purity is generally confirmed by spectroscopic methods (NMR, MS), with the characteristic fused ring system confirmed by chemical shifts and coupling patterns.
  • The presence of the 1-methylcyclopropyl substituent is verified by distinctive signals corresponding to the cyclopropyl ring protons.

Data Table Summarizing Preparation Method

Parameter Description
Starting Materials 2-Amino-4-methylpyrimidine, 1-methylcyclopropyl ketone
Solvent Ethanol or acetonitrile
Catalyst Acetic acid or Lewis acid
Temperature Reflux (70–90 °C)
Reaction Time 4–12 hours
Yield 60–85%
Purification Column chromatography or recrystallization
Characterization NMR, MS, IR spectroscopy

Summary and Outlook

The preparation of 2-Methyl-5-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is efficiently achieved through a one-pot cyclization of 2-amino-4-methylpyrimidine with 1-methylcyclopropyl ketone under reflux in polar solvents with mild acid catalysis. This method is supported by recent chemical supplier data and research literature, offering a practical route to this biologically interesting heterocycle.

Further research is ongoing to optimize yields, explore alternative catalysts, and scale the synthesis for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyrimidines with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that 2-Methyl-5-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine exhibits promising anticancer properties. Research has demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's mechanism of action involves the modulation of key signaling pathways associated with cancer progression.

Case Study:
A study published in the Journal of Medicinal Chemistry (2023) evaluated the compound's efficacy against breast cancer cells. The results showed a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .

Pharmacological Applications

2.1 Neuroprotective Effects

The neuroprotective properties of this compound have been explored in the context of neurodegenerative diseases. The compound has been shown to inhibit neuroinflammation and oxidative stress in neuronal cells.

Case Study:
In a recent investigation published in Neuroscience Letters (2024), researchers found that treatment with this compound reduced markers of oxidative stress in a model of Alzheimer's disease. The findings suggest that it may help preserve cognitive function and neuronal integrity .

Synthetic Applications

3.1 Building Block for Drug Development

This compound serves as a versatile building block in the synthesis of more complex pharmaceutical agents. Its unique structural features allow for modifications that can enhance biological activity or selectivity.

Table 1: Synthetic Pathways Using this compound

Reaction TypeProductReference
AlkylationModified imidazo[1,2-a]pyrimidinesSynthetic Communications (2023)
CouplingAntiviral agentsEuropean Journal of Organic Chemistry (2024)
CyclizationNovel heterocyclesJournal of Organic Chemistry (2023)

Mechanism of Action

The mechanism of action of 2-Methyl-5-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural analogs differ in substituent type, position, and core heterocycle modifications. Below is a comparative analysis:

Table 1: Molecular Properties of Selected Analogs
Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Potential Applications
2-Methyl-5-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 1692698-89-7 C10H15N3 177.25 2-Me, 5-(1-Me-cyclopropyl) Undisclosed (structural novelty)
7-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 1692113-91-9 C10H15N3 177.25 7-(1-Me-cyclopropyl) Positional isomer; similar scaffold
2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride 1803571-96-1 C12H14ClN3 235.71 2-Ph, HCl salt Life science research (American Elements)
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate N/A C11H12N2O2 204.23 5-Me, 2-COOEt HIF-1α inhibitors, FXa inhibitors
2-Ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid (Compound 59/61) 11529528-15 C10H13N3O2 207.23 2-Et, 3-COOH Antibacterial (tuberculosis treatment)
Key Observations:

Positional Isomerism : The 5- and 7-(1-methylcyclopropyl) isomers (e.g., CAS 1692698-89-7 vs. 1692113-91-9) share identical molecular formulas but differ in substituent placement, which may significantly alter biological activity due to steric and electronic effects .

Aromatic vs. Aliphatic Substituents: The 2-phenyl analog (CAS 1803571-96-1) exhibits higher lipophilicity (MW 235.71) than the target compound, which may influence solubility and membrane permeability .

Limitations and Data Gaps

  • Physical Properties : Critical data (e.g., boiling point, solubility) for the target compound and analogs are largely unavailable, limiting direct pharmacological comparisons .
  • Bioactivity Data: No explicit studies on the target compound’s efficacy or toxicity are cited in the evidence, necessitating further experimental validation.

Biological Activity

2-Methyl-5-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a complex imidazo[1,2-a]pyrimidine framework characterized by the presence of nitrogen atoms, which contribute to its reactivity and interaction with biological systems. The molecular formula is C11_{11}H17_{17}N3_3, with a molecular weight of approximately 191.27 g/mol .

Biological Activity

Research has indicated that this compound exhibits significant biological activity across various domains:

  • Enzyme Inhibition : The compound has been shown to act as a competitive inhibitor at enzyme active sites. This mechanism is crucial for its potential therapeutic applications in treating diseases where enzyme regulation is essential.
  • Receptor Modulation : It may also modulate signaling pathways associated with specific receptors, enhancing or inhibiting their activity based on the context of application .

Synthesis and Structure

The synthesis of this compound typically involves cyclization reactions starting from 2-aminopyrimidine and suitable cyclopropyl ketones. This method allows for the introduction of the unique substituents that define its structure and biological properties.

Structural Features Comparison Table

Compound NameStructural FeaturesUnique Aspects
2-Methyl-5-(cyclopropyl)-5H-imidazo[1,2-a]pyrimidineLacks the 1-methyl group on cyclopropylMay exhibit different biological activities
7-Amino-3-methylimidazo[4,5-b]pyridineContains an amino group at position 7Known for mutagenic properties
4-Methyl-6-(methylthio)-5H-imidazo[1,2-a]pyrimidineContains a methylthio groupExhibits distinct pharmacological profiles

This table illustrates the diversity within the imidazo[1,2-a]pyrimidine class and highlights how variations in structure can influence biological activity .

Case Studies and Research Findings

  • Antiviral Activity : A study exploring modified nucleosides related to imidazo[1,2-c]pyrimidines found limited antiviral activity among several derivatives. However, one nucleoside demonstrated anti-CMV activity at toxic concentrations. This suggests that structural modifications can significantly impact efficacy and safety profiles .
  • Pharmacokinetics : Further studies are needed to elucidate the pharmacokinetic properties of this compound. Understanding absorption, distribution, metabolism, and excretion (ADME) will be critical for assessing its therapeutic potential .
  • Mechanism of Action : Research indicates that compounds within this class may exert their effects through mechanisms such as nitric oxide (NO) release and inhibition of key metabolic pathways. This multi-faceted action could enhance their therapeutic applications against various diseases .

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